Product packaging for (R)-1-Morpholinopropan-2-amine(Cat. No.:CAS No. 173336-87-3)

(R)-1-Morpholinopropan-2-amine

Cat. No.: B12839118
CAS No.: 173336-87-3
M. Wt: 144.21 g/mol
InChI Key: SWZKXIPDGAAYKE-SSDOTTSWSA-N
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Description

Significance of Chirality in Organic Synthesis and Functional Molecules

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for the life sciences. studysmarter.co.uk These non-superimposable mirror images are known as enantiomers. studysmarter.co.uk In biological systems, molecules such as amino acids, sugars, and nucleotides are chiral, and their interactions are highly specific. mdpi.com This stereospecificity is crucial in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological effects. musechem.comnih.gov For instance, one enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. studysmarter.co.uknih.gov

The importance of chirality extends to organic synthesis, where the selective production of a single enantiomer is often a critical goal. sigmaaldrich.comwiley.com Chiral amines, in particular, are valuable building blocks, resolving agents, and chiral auxiliaries in the synthesis of complex molecules. sigmaaldrich.comsigmaaldrich.comsioc-journal.cn They are integral to many natural products, pharmaceuticals, and functional materials. sioc-journal.cn The demand for enantiomerically pure amines has driven the development of various asymmetric synthesis methods, including the use of chiral catalysts and biocatalytic approaches. wiley.combohrium.com

Contextualization of the Morpholine (B109124) Moiety in Chiral Chemistry

The morpholine ring, a heterocyclic ether and amine, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netresearchgate.netatamankimya.com Its inclusion in a molecule can impart favorable physicochemical properties. The morpholine moiety is a versatile and readily accessible synthetic building block. researchgate.netatamankimya.com

When incorporated into a chiral structure, the morpholine group can influence the molecule's conformation and interactions with biological targets. Chiral morpholines are key components in a number of approved drugs. researchgate.netsemanticscholar.org The development of catalytic enantioselective methods for constructing chiral morpholines is an active area of research, aiming to provide efficient access to these valuable structures. rsc.orgrsc.org

Overview of (R)-1-Morpholinopropan-2-amine in Academic Research

This compound has emerged as a significant chiral building block in various research applications. It is utilized in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. For instance, it has been used as a key intermediate in the synthesis of compounds investigated for their activity as mineralocorticoid receptor (MR) antagonists. acs.org

The synthesis of this compound itself can be achieved through various synthetic routes. One common method involves the reaction of Boc-alaninol with methanesulfonyl chloride, followed by displacement with morpholine and subsequent deprotection. acs.org Another approach utilizes the biocatalytic transamination of 1-morpholinopropan-2-one. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H16N2O nih.gov
Molecular Weight 146.23 g/mol nih.gov
IUPAC Name (2R)-1-(morpholin-4-yl)propan-2-amine fluorochem.co.uk
CAS Number 173336-87-3 aksci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B12839118 (R)-1-Morpholinopropan-2-amine CAS No. 173336-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173336-87-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-morpholin-4-ylpropan-2-amine

InChI

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

SWZKXIPDGAAYKE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN1CCOCC1)N

Canonical SMILES

CC(CN1CCOCC1)N

Origin of Product

United States

Enantioselective Synthesis of R 1 Morpholinopropan 2 Amine

Asymmetric Catalytic Routes for (R)-1-Morpholinopropan-2-amine and its Precursors

The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing, as the biological activity of molecules is often dependent on their specific stereochemistry. This compound, a chiral diamine, represents a structural motif for which stereocontrolled synthesis is paramount. Asymmetric catalysis offers the most efficient and atom-economical methods for producing such enantiomerically pure compounds. These strategies primarily involve transition-metal-catalyzed asymmetric hydrogenation and organocatalytic transformations, which allow for the precise installation of the stereogenic center at the C2 position.

Homogeneous Asymmetric Hydrogenation Methodologies

Homogeneous asymmetric hydrogenation is a powerful and widely utilized technique for the synthesis of chiral molecules, offering high efficiency, excellent enantioselectivity, and operational simplicity. nih.govnih.govrsc.org This method involves the use of a soluble transition-metal complex, typically based on rhodium, ruthenium, iridium, or cobalt, coordinated to a chiral ligand. rsc.orgsemanticscholar.orgnih.gov The catalyst activates molecular hydrogen and delivers it to a prochiral substrate in a stereoselective manner, creating a new chiral center with high fidelity.

The most direct and logical precursor for the synthesis of this compound via asymmetric hydrogenation is the corresponding prochiral ketone, 1-morpholinopropan-2-one. This α-amino ketone serves as an ideal substrate for stereoselective reduction of the carbonyl group to a hydroxyl group, which can subsequently be converted to the amine, or more directly, through asymmetric reductive amination.

The design of the substrate is a critical factor influencing the success of the catalytic reaction. The presence of the nitrogen atom within the morpholine (B109124) moiety and, more importantly, the amino group at the α-position to the ketone, can act as a coordinating or "anchoring" group. nih.govacs.org This chelation to the metal center of the catalyst can pre-organize the substrate-catalyst complex into a rigid, well-defined transition state, thereby enhancing both catalytic activity and the degree of enantiocontrol. nih.gov Recent studies on the asymmetric hydrogenation of α-primary amino ketones have demonstrated that this substrate class is highly amenable to stereoselective reduction, yielding chiral vicinal amino alcohols, which are direct precursors to chiral diamines. nih.govacs.orgacs.org

The efficacy of homogeneous asymmetric hydrogenation is critically dependent on the molecular architecture of the chiral ligand. The ligand imparts the chiral information to the catalytic system, dictating the facial selectivity of the hydrogenation. For the asymmetric reduction of α-amino ketones like 1-morpholinopropan-2-one, several classes of ligands have proven to be highly effective.

Chiral Diphosphine Ligands: C₂-symmetric bisphosphine ligands are among the most successful and widely studied ligands for asymmetric hydrogenation. Ligands such as BINAP, with its atropisomeric chirality, and DuPhos, featuring a chiral phospholane ring, create a rigid and well-defined chiral pocket around the metal center. nih.govacs.org The steric and electronic properties of these ligands can be systematically modified to fine-tune the catalyst's performance for a specific substrate. For instance, electron-rich ligands have shown particular promise in cobalt-catalyzed hydrogenations of α-primary amino ketones. nih.gov

Combined Diphosphine/Diamine Systems: Ruthenium catalysts incorporating both a chiral diphosphine and a chiral diamine ligand have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a broad range of ketones. nih.gov This dual-ligand system allows for a high degree of tunability of the chiral environment, enabling precise catalyst optimization for challenging substrates.

Ligand-Substrate Interactions: Advanced ligand design strategies leverage non-covalent interactions between the ligand and the substrate. In the context of α-amino ketone reduction, the amino group can form a hydrogen bond or coordinate directly with the metal, an interaction that is crucial for achieving high levels of stereodifferentiation. nih.govacs.org This "assisted coordination" strategy has led to the development of highly efficient cobalt-based systems that can hydrogenate α-primary amino ketones with excellent enantioselectivities (up to 99% ee) and high turnover numbers. acs.org

Catalyst PrecursorChiral LigandSubstrate TypeSolventYield (%)ee (%)
Co(BF₄)₂·6H₂O(R,R)-BenzP* (L6)α-Primary Amino Ketonet-AmylOH9899
Co(BF₄)₂·6H₂O(S,S)-Ph-BPE (L4)α-Primary Amino Ketonet-AmylOH9592
Co(BF₄)₂·6H₂O(R,R)-Me-DuPhos (L5)α-Primary Amino Ketonet-AmylOH9694
RuCl₂(S)-tolbinap(S)-TolBINAP/PICAAcylsilaneEthanol>9995
[Rh(COD)Cl]₂Proprietary Ligand (10)γ-Amino KetoneMethanol>9998

Table 1: Representative results for the asymmetric hydrogenation of ketones featuring amino or related functional groups, highlighting the performance of different metal-ligand systems. Data is illustrative of catalyst performance on similar substrate classes. nih.govnih.gov

Organocatalytic Approaches to Asymmetric Amination and Related Transformations

Organocatalysis has risen to prominence as a third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. acs.orgmdpi.com By using small, chiral organic molecules as catalysts, this approach avoids the use of potentially toxic or costly metals and often operates under mild reaction conditions. For the synthesis of chiral amines, organocatalytic methods, particularly those involving asymmetric amination, are highly valuable. mdpi.com

Chiral secondary amines, with L-proline being the archetypal example, are highly effective catalysts for the direct asymmetric α-functionalization of carbonyl compounds. mdpi.comacs.orgnih.gov A plausible organocatalytic route to a precursor of this compound involves the direct α-amination of propanal.

The catalytic cycle begins with the formation of a chiral enamine between propanal and the L-proline catalyst. This transient, nucleophilic enamine then attacks an electrophilic nitrogen source, typically a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). acs.orgnih.gov This step forges the C-N bond and sets the stereochemistry. The resulting α-hydrazino aldehyde is then hydrolyzed to release the catalyst and can be subsequently converted to the desired amine. To arrive at the final target structure, the aldehyde would undergo reductive amination with morpholine, and the hydrazino group would be reduced to a primary amine. The enantioselectivity of the key C-N bond-forming step is governed by the steric environment of the proline catalyst, which effectively shields one face of the enamine from the electrophile. acs.org

Enamine and iminium catalysis represent the two principal activation modes employed in aminocatalysis, enabling a wide array of asymmetric transformations. nih.govrsc.orgunl.pt

Enamine Catalysis: This strategy relies on the reaction of a chiral secondary amine catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. nih.govacs.org This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, effectively turning it into an enolate equivalent. This activation mode is ideal for reactions with electrophiles at the α-position, making it perfectly suited for the direct asymmetric α-amination of aldehydes as described previously. mdpi.comacs.orgrsc.org

Iminium Catalysis: In contrast, iminium catalysis involves the condensation of a chiral secondary amine with an α,β-unsaturated carbonyl compound. rsc.orgunl.ptnih.gov This forms a positively charged iminium ion, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate. This activation enhances the electrophilicity of the molecule, facilitating conjugate addition of nucleophiles. While a direct application to a saturated precursor like 1-morpholinopropan-2-one is not obvious, this strategy could be employed in a synthetic route that proceeds through an α,β-unsaturated intermediate.

Aldehyde SubstrateCatalystN-SourceSolventYield (%)ee (%)
PropanalL-ProlineDBADCH₂Cl₂9596
PentanalL-ProlineDEADCH₂Cl₂9492
3-PhenylpropanalL-ProlineDBADCH₂Cl₂9997
CyclohexanecarbaldehydeL-ProlineDBADDioxane99>99
2-PhenylpropanalPyrrolidinyl tetrazoleDBADCH₂Cl₂9698

Table 2: Performance of proline and proline-derived catalysts in the direct asymmetric α-amination of various aldehydes. DBAD = Di-tert-butyl azodicarboxylate; DEAD = Diethyl azodicarboxylate. mdpi.comacs.org

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions with high stereo-, regio-, and enantioselectivity, minimizing waste and avoiding the need for harsh reagents or heavy metal catalysts. nih.gov Key enzymatic routes for synthesizing chiral amines include the use of reductases, transaminases, and imine reductases. nih.govnih.gov

The asymmetric reduction of a prochiral ketone is a direct and efficient method for establishing a chiral center. In this approach, the precursor 1-Morpholinopropan-2-one is converted to the target (R)-amine using an appropriate oxidoreductase enzyme. These enzymes, utilizing a cofactor such as NADPH, deliver a hydride to one face of the ketone, leading to the formation of the corresponding (R)-alcohol with high enantiopurity. While this method primarily yields a chiral alcohol, it is a critical step in a multi-step enzymatic process or chemoenzymatic route where the resulting alcohol is subsequently converted to the amine.

Transaminases (TAs), particularly (R)-selective amine transaminases ((R)-ATAs), are highly effective for the asymmetric synthesis of chiral amines directly from prochiral ketones. nih.govrsc.orgresearchgate.net This one-step process involves the transfer of an amino group from a donor molecule, such as D-alanine or isopropylamine, to the ketone substrate (1-Morpholinopropan-2-one). mdpi.com The reaction is catalyzed by the pyridoxal phosphate (PLP) cofactor within the enzyme's active site. mdpi.com

The equilibrium of the reaction can be shifted toward the product amine by using a high concentration of the amino donor or by removing the ketone byproduct (e.g., pyruvate or acetone). researchgate.net The use of immobilized whole-cell biocatalysts containing (R)-TAs has demonstrated high conversion rates and exceptional enantiomeric excess (ee) in the synthesis of various (R)-amines. nih.govresearchgate.netresearchgate.net

Table 1: Representative Performance of (R)-Transaminases in Asymmetric Synthesis

Enzyme Source Substrate Amino Donor Conversion (%) Enantiomeric Excess (ee %)
Arthrobacter sp. (ArR-TA) 1-Phenylpropan-2-one (R)-α-Methylbenzylamine 88-89 >99
Aspergillus terreus (AtR-TA) 1-(3,4-dichlorophenyl)propan-2-one Isopropylamine 69-76 >99

This table presents data for analogous transformations to illustrate the typical efficiency of (R)-transaminases. nih.govresearchgate.net

Imine reductases (IREDs) are another class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines and iminium ions to chiral amines. researchgate.netnih.gov This method can be performed in two ways: by reducing a pre-formed imine derived from 1-Morpholinopropan-2-one and ammonia, or through a one-pot reductive amination where the ketone, an amine source (like ammonia), and the IRED are combined. researchgate.net

(R)-selective IREDs have been identified and overexpressed in host organisms like Escherichia coli to create whole-cell biocatalysts for the synthesis of (R)-amines. nih.govcapes.gov.brnih.gov These enzymes have shown broad substrate scope and excellent enantioselectivity, making them a promising tool for the synthesis of this compound. nih.govwindows.net For instance, an (R)-IRED from Streptomyces sp. was used for the preparative-scale synthesis of the alkaloid (R)-coniine, achieving a 90% yield and 99% ee. nih.govnih.gov

Chiral Pool Synthesis Approaches to this compound

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiopure natural products as starting materials. nih.govwikipedia.orgmdpi.com Common sources for the chiral pool include amino acids, sugars, and terpenes. nih.govwikipedia.org This approach leverages the pre-existing stereocenter of the starting material, which is incorporated into the final target molecule, thus avoiding the need for an asymmetric induction step.

For the synthesis of this compound, a suitable starting material from the chiral pool would be a small, enantiopure molecule containing the requisite (R)-configured aminopropane backbone. A potential candidate is the natural amino acid (R)-alanine or its derivatives. For example, (R)-alaninol, which can be obtained by the reduction of (R)-alanine, possesses the correct stereochemistry and functional groups (an amine and a primary alcohol) that can be further elaborated to construct the morpholine ring. This strategy has been successfully applied to the synthesis of other chiral molecules, such as the antiepileptic drug (R)-lacosamide, which was synthesized from L-serine. researchgate.net

Metal-Free Synthetic Methods for Morpholine Ring Formation and Amination

While biocatalytic methods are highly effective, traditional organic synthesis remains crucial. Modern synthetic chemistry increasingly focuses on avoiding transition metal catalysts to enhance sustainability and reduce costs and potential product contamination. Metal-free approaches have been developed for both the formation of the morpholine ring and the amination step.

One notable metal-free strategy for synthesizing substituted morpholines involves the reaction of chiral aziridines with halogenated alcohols. nih.gov This method uses an inexpensive salt like ammonium persulfate to initiate an S(N)2-type ring-opening of the aziridine, followed by a base-mediated intramolecular cyclization to form the morpholine ring. nih.gov By starting with an enantiopure aziridine, the chirality can be transferred to the final morpholine product. nih.gov Other metal-free methods for morpholine synthesis include intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate.

Synthetic Utility of R 1 Morpholinopropan 2 Amine in Advanced Organic Synthesis

(R)-1-Morpholinopropan-2-amine as a Chiral Building Block

The inherent chirality of this compound, derived from its precursor (R)-alaninol, makes it an important synthon in asymmetric synthesis. fda.gov Chiral chemical synthesis is crucial in the development of new drugs and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. nih.govresearchgate.netenamine.net The presence of both a nucleophilic amine and a morpholine (B109124) ring allows for a wide range of chemical transformations, enabling the introduction of stereochemical control in subsequent synthetic steps.

This compound serves as a key starting material for the synthesis of more complex enantiomerically pure chiral amines and amino alcohols. These motifs are fundamental components of many biologically active compounds. The synthesis of chiral amines can be challenging, but using a pre-existing chiral source like this compound simplifies the process. nottingham.ac.uk For instance, the primary amine group can be functionalized or modified through various reactions, such as alkylation, acylation, or reductive amination, to generate a diverse array of substituted chiral amines while retaining the original stereochemical integrity.

Enantiomerically pure 1,2-amino alcohols are particularly important for their biological activities and applications as ligands in chemical synthesis. nih.gov Multi-step enzymatic and chemical pathways can be designed to transform precursors like L-phenylalanine into various chiral amino alcohols, demonstrating the strategic importance of such building blocks. nih.gov Similarly, this compound can be envisioned as a scaffold upon which further complexity is built to yield novel, enantiopure amino alcohols for research and development.

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. nih.govfrontiersin.orgmdpi.com this compound is an ideal intermediate for constructing such heterocycles, particularly those incorporating a morpholine substructure. The morpholine ring itself is a privileged scaffold in medicinal chemistry.

Research has demonstrated the synthesis of regiochemically and stereochemically diverse morpholine derivatives starting from chiral amino alcohols, which are direct precursors to compounds like this compound. nih.gov These strategies often involve intramolecular cyclization reactions to form the morpholine ring. nih.govresearchgate.net Once formed, the amine functionality of this compound provides a reactive site for annulation reactions, allowing for the fusion of additional rings to the morpholine core. This leads to the creation of complex, polycyclic nitrogen-containing heterocyclic systems.

Table 1: Synthetic Strategies for Nitrogen-Containing Heterocycles

Starting Material ClassReaction TypeResulting HeterocycleReference
Chiral Amino AlcoholsIntramolecular Oxa-Michael ReactionSubstituted Morpholines nih.gov
AminoalkynesGold-catalyzed CascadePyridines mdpi.com
Aziridines and IminesCopper-catalyzed TransformationImidazolidines frontiersin.org
DithiomalondianilideTernary CondensationDithiolo[3,4-b]pyridines mdpi.com

The development of molecular diversity is a key goal in drug discovery. This compound facilitates the construction of complex chiral scaffolds that can be used to generate libraries of structurally diverse compounds. nih.gov Chiral scaffolds, such as those based on piperidine (B6355638) or cyclopropane, are prevalent in a large number of active pharmaceuticals. nih.govresearchgate.net

The synthesis of diverse morpholine-acetic acid esters from chiral amino alcohols highlights a strategy where a simple chiral starting material is elaborated into a family of complex scaffolds with multiple stereocenters. nih.gov By applying similar principles, this compound can be used to generate novel molecular frameworks. The combination of its stereocenter, reactive amine, and morpholine ring allows for controlled, three-dimensional diversification, which is essential for exploring chemical space and optimizing molecular properties in drug design. researchgate.net

Integration into Multi-Component Reactions and Domino Processes

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. beilstein-journals.orgnih.gov The functional groups present in this compound make it an excellent candidate for integration into such processes.

The primary amine can act as a key nucleophile in reactions like the Mannich reaction or Ugi reaction, which are cornerstones of MCR chemistry. beilstein-journals.org For example, in a domino process, the initial reaction at the amine center could trigger a subsequent intramolecular cyclization involving the morpholine ring or a substituent, leading to the rapid assembly of complex heterocyclic structures. epfl.ch One-pot asymmetric syntheses of morpholin-2-ones and piperazin-2-ones have been developed using domino reaction sequences, showcasing the power of this approach for building heterocycles related to the structure of this compound. nih.gov The chirality of the molecule would be transferred through these sequences, enabling the stereocontrolled synthesis of intricate final products.

Contribution to the Synthesis of Structurally Complex Molecules for Research Purposes

The ultimate value of a chiral building block lies in its ability to enable the synthesis of complex and novel molecules that can be used to probe biological processes or act as leads for new therapeutics. nih.gov The application of this compound in the construction of diverse chiral scaffolds, its utility in forming various nitrogen-containing heterocycles, and its potential for use in efficient MCR and domino reactions collectively underscore its importance for research purposes.

By providing a reliable source of chirality and a versatile set of functional groups, this compound allows chemists to access molecular architectures that would otherwise be difficult to synthesize. This includes novel peptidomimetics, where the morpholine structure can act as a constrained amino acid surrogate, and complex alkaloids or other natural product analogues. researchgate.net The ability to generate libraries of such compounds is critical for screening campaigns in drug discovery and chemical biology. nih.govfigshare.com

Emerging Research in this compound: A Field in Nascent Stages

Initial investigations into the chemical compound this compound suggest a landscape of untapped potential in the realm of asymmetric synthesis and catalysis. However, a comprehensive review of current scientific literature reveals that dedicated research into its specific applications, particularly in emerging and future-focused areas, remains limited. While the broader families of chiral morpholines and vicinal diamines are subjects of intense study, this compound itself is yet to be extensively profiled in dedicated research publications. This article outlines the prospective research avenues for this compound, based on analogous structures and general advancements in the field, while highlighting the current scarcity of specific data.

Q & A

Q. How can researchers structure manuscripts to highlight methodological rigor?

  • Answer : Follow journal guidelines (e.g., Beilstein J. Org. Chem.):
  • Abstract : State objectives, methods, and key findings (≤200 words).
  • Methods : Detail synthetic steps, characterization data, and statistical tests.
  • Supporting Information : Provide raw spectra, crystallographic data, and computational inputs. Cite prior work on morpholine derivatives to contextualize novelty .

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